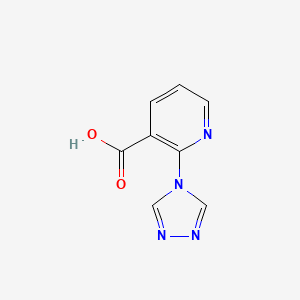![molecular formula C19H19N B1385349 N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine CAS No. 1040688-82-1](/img/structure/B1385349.png)
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine
Overview
Description
4-Methylphenyl benzyl ether, also known as Narcissus ether, is an organic compound with the chemical formula (CH3)2O . It is a colorless liquid with a special spicy smell .
Physical And Chemical Properties Analysis
Narcissus ether is a volatile solvent that can volatilize quickly at room temperature . It has a boiling point of 6.9 ℃ and a density of 0.73 g/mL . It is soluble in many organic solvents, such as alcohols and ethers .Scientific Research Applications
1. Organometallic Chemistry
N-(4-Methylphenyl)-N-[2-(1-naphthyl)ethyl]amine has applications in organometallic chemistry. It has been involved in studies related to the activation thermodynamics for cis ⇌ trans isomerization of palladium(II) dimers, demonstrating its significance in the field of organometallics and coordination chemistry (Gül & Nelson, 2000).
2. Pharmaceutical Research
This compound plays a role in pharmaceutical research, particularly in the development of σ(1) receptor antagonists, indicating its potential in therapeutic applications (Díaz et al., 2012).
3. Polymer Science
In polymer science, derivatives of this compound have been used for the polymerization of conjugated systems, contributing to the development of new materials (Rodríguez & Tejedor, 2007).
4. NMR Spectroscopy and Conformational Studies
The compound has been a subject of study in the field of NMR spectroscopy, aiding in understanding the conformational properties of related compounds (Okovytyy et al., 2014).
5. Synthetic Chemistry
It has been utilized in synthetic chemistry for the preparation of key intermediates in pharmaceutical synthesis, demonstrating its versatility in synthetic routes (Fleck et al., 2003).
6. Analytical Chemistry
In analytical chemistry, derivatives of this compound have been used for the spectrophotometric determination of aromatic amines, showcasing its utility in analytical methodologies (Norwitz & Keliher, 1984).
7. Chiral Stationary Phases in Chromatography
This compound has been used as a building block for the development of new chiral stationary phases in high-performance liquid chromatography (HPLC), contributing to the advancement of enantioselective separations (Iuliano et al., 2001).
8. Photoactive Materials
Derivatives of this compound have shown potential in the creation of photoactive materials, indicating its applicability in material sciences and photophysics (Su et al., 2019).
Safety and Hazards
Narcissus ether is a flammable liquid and should be kept away from open flames and high temperatures . During operation, gloves and goggles should be worn to prevent contact and inhalation . Long-term exposure to Narcissus ether may cause eye and respiratory irritation, and even poisoning . Therefore, it should be used in a well-ventilated place and avoid prolonged contact . If inhaled or ingested by mistake, seek medical attention immediately .
properties
IUPAC Name |
4-methyl-N-(2-naphthalen-1-ylethyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N/c1-15-9-11-18(12-10-15)20-14-13-17-7-4-6-16-5-2-3-8-19(16)17/h2-12,20H,13-14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEPUXDVAVZKOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCCC2=CC=CC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2,4-Dimethyl-N-[2-(1-naphthyl)ethyl]aniline](/img/structure/B1385270.png)



![(3Ar,4s,9bs)-4-phenyl-3a,4,5,9b-tetrahydro-3h-cyclopenta[c]quinolin-8-amine](/img/structure/B1385275.png)

![N-{2-[2-(Tert-butyl)phenoxy]ethyl}-2-isopropoxyaniline](/img/structure/B1385281.png)
![N-[2-(2,6-Dimethylphenoxy)ethyl]-2,4-dimethylaniline](/img/structure/B1385282.png)



